Oxycinchophen
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFLSJBSXESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057750 | |
| Record name | Oxycinchophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-89-2 | |
| Record name | Sintofene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxycinchophen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxycinchophen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxycinchophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxycinchophen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxycinchophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxycinchophen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYCINCHOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxycinchophen in Rheumatology: A Historical and Mechanistic Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxycinchophen, a derivative of cinchophen, represents a significant chapter in the early history of rheumatological therapeutics. Introduced in the early 20th century for the management of gout and other rheumatic conditions, its rise and fall offer valuable lessons in drug development, particularly concerning efficacy, toxicity, and the evolution of clinical trial methodology. This technical guide provides a comprehensive overview of the historical use of this compound, its proposed mechanism of action, and the severe hepatotoxicity that led to its eventual withdrawal from clinical practice. While quantitative data from the era of its use is scarce due to the nascent stage of clinical trial design and reporting, this document synthesizes the available qualitative and case-report-based information to provide a thorough understanding for researchers and drug development professionals.
Introduction: The Dawn of Synthetic Anti-Rheumatic Therapies
Cinchophen, the parent compound of this compound, was first synthesized in 1887 and introduced for the treatment of gout in 1908.[1] At the time, therapeutic options for rheumatic diseases were limited, and the introduction of a synthetic compound that appeared to effectively manage the painful symptoms of gout was a significant advancement. This compound, a hydroxylated metabolite of cinchophen, was also used, with the belief that it might offer a better therapeutic profile. These compounds were widely prescribed for several decades for conditions such as gout and various forms of arthritis.[2]
Mechanism of Action: A Uricosuric Effect
The primary therapeutic benefit of this compound and cinchophen in the context of gout was attributed to their uricosuric effect , meaning they increase the excretion of uric acid in the urine.[1][3] This action reduces the concentration of uric acid in the blood, thereby preventing the formation of monosodium urate crystals in the joints, which are the hallmark of gouty arthritis.
While the precise molecular targets were not fully elucidated during the period of their clinical use, modern understanding of renal physiology allows for a retrospective hypothesis on their mechanism. The renal handling of uric acid is a complex process involving several transporters in the proximal tubules of the kidneys. Key transporters involved in urate reabsorption include Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs) .[3][4] It is plausible that this compound and cinchophen acted as inhibitors of these transporters, thus blocking the reabsorption of uric acid from the renal tubules back into the bloodstream and promoting its excretion.
It has also been postulated that these compounds might have an inhibitory effect on xanthine oxidase , the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid. However, the available historical and modern literature lacks specific data, such as IC50 or Ki values, to quantify the inhibitory potency of this compound or cinchophen against xanthine oxidase.
Signaling Pathway: Hypothesized Mechanism of Uricosuric Action
Due to the limited historical data on the specific molecular interactions of this compound, a detailed signaling pathway can only be presented as a generalized and hypothetical model based on the known mechanisms of uricosuric agents.
Historical Clinical Use and Efficacy
This compound and cinchophen were primarily indicated for the treatment of gout and were also used for other rheumatic conditions, likely due to their analgesic and antipyretic properties, which are similar to salicylates.[1]
Data Presentation
A significant challenge in providing a technical guide on the historical use of this compound is the lack of quantitative data from that era. The early 20th century predates the establishment of modern clinical trial methodologies, such as randomized controlled trials (RCTs) and standardized outcome measures.[5] Therefore, data on efficacy is largely qualitative, based on physician observations and case reports. The available literature does not contain structured data that would allow for the creation of meaningful comparative tables on endpoints such as percentage of patient improvement, reduction in joint swelling, or serum uric acid levels.
Table 1: Summary of Historical Clinical Use of Cinchophen/Oxycinchophen (Qualitative)
| Parameter | Description |
|---|---|
| Indications | Gout, Arthritis, Rheumatic Fever |
| Reported Efficacy | Generally described as "effective" or providing "excellent results" in managing symptoms of gout.[1] |
| Dosage Forms | Oral tablets. |
| Dosage Regimens | Historical accounts suggest a practice of maintaining saturation over long periods, though specific, standardized dosages are not well-documented in large patient cohorts. A case report from 1991 mentions a mean dose of 300 mg/day for cinchophen.[6] |
The Shadow of Hepatotoxicity
The most significant aspect of the history of this compound and cinchophen is their association with severe, and often fatal, hepatotoxicity.[7][8] Reports of jaundice and liver damage began to emerge in the 1920s, leading to a growing awareness of the dangers of these drugs.[7]
The liver damage was characterized as toxic hepatitis, with pathological features resembling acute yellow atrophy of the liver.[1] The mechanism of this toxicity is thought to be a hypersensitivity reaction or a metabolic idiosyncrasy, rather than a direct, dose-dependent toxic effect.[6] This unpredictable nature made the drugs particularly dangerous.
Data on Adverse Effects
Similar to efficacy data, quantitative data on the incidence of adverse effects is limited. The available information is primarily from case reports and small case series.
Table 2: Summary of Adverse Effects of Cinchophen/Oxycinchophen (Qualitative and Case-Based)
| Adverse Effect | Description | Incidence/Severity |
|---|---|---|
| Hepatotoxicity | Toxic hepatitis, jaundice, acute yellow atrophy of the liver.[1][7][9] | Reported to have a mortality rate of about 50% in cases of severe hepatotoxicity.[6] |
| Gastrointestinal | Nausea, vomiting, gastrointestinal upset.[1] | Commonly reported side effects. |
| Dermatological | Skin rashes.[1] | Reported as early as 1913. |
A 1927 review of the literature on cinchophen found 47 cases of toxicity, among which 11 patients died from toxic jaundice.[1] A later report highlighted three cases of toxic hepatitis due to cinchophen, with one fatality.[6] These reports, while not providing a statistical incidence rate, underscore the severity and significant risk associated with these drugs.
Experimental Protocols of the Era
The request for detailed experimental protocols for key experiments is hampered by the historical context. The period of cinchophen and this compound's widespread use (early to mid-20th century) was a formative time for clinical research methodology.[5] The rigorous, protocol-driven, multi-center, randomized, and double-blind clinical trials that are standard today were not yet established.[5]
Early clinical investigations were often observational, relying on the astute clinical judgment of physicians. Laboratory monitoring was also in its infancy. For instance, methods to assess liver function were rudimentary compared to modern standards.
Workflow: General Approach to Clinical Investigation in the Early 20th Century
Withdrawal and Legacy
By the 1930s and 1940s, the accumulating evidence of severe and fatal hepatotoxicity led to the decline in the use of cinchophen and this compound in many countries.[2] The story of these drugs serves as a critical historical lesson in pharmacovigilance and the importance of understanding a drug's complete safety profile.
The experience with cinchophen and this compound, along with other historical drug safety crises, contributed to the development of more stringent drug regulations and the evolution of the rigorous clinical trial methodologies that are the bedrock of modern drug development.
Conclusion for the Modern Researcher
For researchers, scientists, and drug development professionals today, the history of this compound in rheumatology offers several key takeaways:
-
The Primacy of Safety: Efficacy, while crucial, cannot be divorced from a thorough understanding and characterization of a drug's safety profile.
-
The Importance of Mechanistic Understanding: A deep understanding of a drug's molecular mechanism of action is essential for predicting both its therapeutic effects and its potential off-target toxicities.
-
The Value of Rigorous Clinical Trials: The evolution from observational studies to randomized controlled trials has been fundamental in our ability to accurately assess the benefit-risk profile of new medicines.
-
Historical Data Limitations: When examining historical pharmaceuticals, it is crucial to recognize the limitations of the available data and to avoid applying modern standards of evidence to a context in which they did not exist.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in our understanding of the renal basis of hyperuricemia and the development of novel antihyperuricemic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Clinical Research: A History Before and Beyond James Lind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Oxycinchophen: A Review of a Bygone Era and Modern Toxicological Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxycinchophen, a derivative of cinchophen, belongs to a class of quinoline carboxylic acid derivatives historically used for their analgesic and uricosuric properties in the treatment of gout and arthritis. However, their clinical use was abandoned due to severe hepatotoxicity. This guide delves into the structure-activity relationships (SAR) of this compound class, with a necessary focus on its predecessor, cinchophen, due to the limited specific data available for this compound itself. The document outlines the synthetic approaches to similar compounds, discusses the structural features influencing biological activity and toxicity, and explores the general mechanisms and experimental approaches relevant to understanding the drug-induced liver injury (DILI) associated with these molecules. The significant gaps in quantitative SAR data for this compound necessitate a broader toxicological perspective to inform future drug design and safety assessment.
Introduction: The Rise and Fall of Cinchophen and its Analogs
Cinchophen, or 2-phenyl-4-quinolinecarboxylic acid, was introduced in the early 20th century for the treatment of gout.[1] Its derivatives, including this compound (3-hydroxy-2-phenylquinoline-4-carboxylic acid), were developed to improve its therapeutic profile.[1] While effective in reducing uric acid levels, the use of these compounds was curtailed by reports of severe liver damage, sometimes leading to fatal outcomes.[1] This toxicity has made the cinchophen scaffold a classic case study in drug-induced liver injury. Understanding the relationship between the chemical structure of these compounds and their biological and toxicological effects is crucial for avoiding similar pitfalls in modern drug discovery.
Synthetic Strategies for Cinchophen Derivatives
The primary synthetic route to the cinchophen scaffold is the Doebner synthesis, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2] Modifications of these starting materials allow for the generation of a variety of derivatives.
General Synthetic Scheme (Doebner Synthesis):
Caption: General scheme for the Doebner synthesis of cinchophen.
Further modifications can be made to the carboxylic acid group. For instance, conversion to an acid chloride allows for the synthesis of amides and subsequent derivatives like Mannich bases.[3]
Structure-Activity and Structure-Toxicity Relationships
Modifications of the Quinoline Scaffold
Studies on cinchophen analogs have explored the impact of various substitutions on the quinoline and phenyl rings. For instance, the synthesis of cinchophen analogs containing a benzofuran nucleus has been reported to yield compounds with antibacterial activity.[4] The introduction of different substituents on the benzofuran and quinoline moieties influences the potency against various bacterial strains.[4]
Modifications of the Carboxylic Acid Group
The carboxylic acid at the 4-position is a key feature of the cinchophen scaffold. Its conversion to amides and subsequent formation of Mannich bases has been explored to enhance properties like solubility and antimicrobial activity.[3] While these studies provide insights into the chemical tractability of the molecule, they do not offer clear guidance on mitigating hepatotoxicity.
Table 1: Summary of Biological Activities of Cinchophen Derivatives
| Derivative Class | Modification | Reported Biological Activity | Reference |
| Schiff Bases | Formation from cinchophen amine | Antimicrobial | [2] |
| Benzofuran Analogs | Replacement of phenyl with benzofuran | Antibacterial, Antiproliferative | [4] |
| Mannich Bases | Derivatization of the amide | Antimicrobial | [3] |
This table summarizes qualitative findings. Quantitative data for direct comparison is not available in the cited literature.
Hepatotoxicity Considerations
The structural features responsible for the hepatotoxicity of cinchophen and its derivatives are not fully elucidated but are thought to involve metabolic activation to reactive intermediates.[5] A study on the structurally related 2-phenylaminophenylacetic acid (a scaffold for NSAIDs like diclofenac) demonstrated that increased lipophilicity and the presence of halogen substituents can enhance cytotoxicity in liver cell lines, supporting the role of bioactivation in toxicity.[5] It is plausible that similar principles apply to the cinchophen scaffold.
Experimental Protocols for Hepatotoxicity Assessment
While specific protocols for testing this compound analogs are not available, a general workflow for in vitro hepatotoxicity assessment can be outlined. This typically involves a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: A generalized workflow for in vitro hepatotoxicity testing.
A variety of in vitro models can be employed, including primary hepatocytes, which are considered the gold standard, as well as immortalized cell lines like HepG2.[6] High-content screening approaches can also be utilized to assess multiple parameters of cytotoxicity simultaneously.[6]
Signaling Pathways in Cinchophen-Induced Liver Injury
The precise signaling pathways disrupted by this compound are not well-documented. However, the general mechanisms of drug-induced liver injury often involve the following key events:
-
Metabolic Activation: The parent drug is metabolized by cytochrome P450 enzymes into reactive electrophilic metabolites.
-
Oxidative Stress: These metabolites can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Inflammatory Response: Cellular damage can trigger an inflammatory response, further exacerbating liver injury.
The diagram below illustrates a generalized pathway for drug-induced liver injury that is likely relevant to cinchophen and its analogs.
Caption: A putative signaling pathway for this compound-induced hepatotoxicity.
Conclusion and Future Perspectives
The history of this compound and its congeners serves as a stark reminder of the importance of thorough toxicological evaluation in drug development. While specific quantitative SAR data for this compound class is scarce, the available information on related structures suggests that metabolic activation is a key driver of their hepatotoxicity. Future research in this area, should it be undertaken for academic or historical purposes, would benefit from modern computational methods to predict metabolic fate and toxicity, coupled with advanced in vitro models that can more accurately recapitulate human liver physiology. A deeper understanding of the structural determinants of cinchophen-induced liver injury could provide valuable lessons for the design of safer medicines.
References
- 1. Page loading... [guidechem.com]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Phenylquinolines: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its diverse derivatives, phenylquinolines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and development of phenylquinolines, focusing on their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and beyond.
Core Synthetic Strategies
The versatile phenylquinoline core can be constructed through several established synthetic methodologies. Two of the most prominent approaches are the Doebner-von Miller reaction and the Friedländer annulation, along with modern variations and novel multi-component reactions.
General Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives
A common route to synthesize 2-phenyl-quinoline-4-carboxylic acid, a key intermediate for many biologically active derivatives, is through the Doebner reaction.[1]
Experimental Protocol:
-
Step 1: Schiff Base Formation: An equimolar mixture of an aniline and a benzaldehyde derivative is refluxed in ethanol for one hour to form the corresponding Schiff base.
-
Step 2: Cyclization: Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture, which is then refluxed for 12 hours.
-
Step 3: Work-up: The reaction mixture is poured into ice water, and the resulting solid is filtered. The crude product is then dissolved in an aqueous potassium carbonate solution, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2-phenylquinoline-4-carboxylic acid derivative.[1]
Synthesis of 2,4-disubstituted Phenylquinolines
For the synthesis of more complex derivatives, such as 2,4-bis[(substituted-aminomethyl)phenyl]quinolines, a multi-step approach is often employed, starting from substituted anilines.[2]
Experimental Protocol:
-
Step 1: Amido-ester Formation: An appropriate aniline is reacted with dimethyl malonate to yield an amido-ester.
-
Step 2: Intramolecular Cyclization: The amido-ester undergoes intramolecular cyclization in the presence of a Lewis acid like aluminum chloride in a high-boiling solvent such as chlorobenzene to form the quinoline-2,4-dione.
-
Step 3: Chlorination: The dione is then treated with a chlorinating agent like phosphorus oxychloride to yield the 2,4-dichloroquinoline intermediate.
-
Step 4: Suzuki Coupling: The dichloroquinoline is subjected to a Suzuki coupling reaction with an appropriate phenylboronic acid to introduce the phenyl substituents at the 2- and 4-positions.
-
Step 5: Formylation and Reductive Amination: The phenylated quinoline can then undergo further modifications, such as formylation followed by reductive amination with various amines, to introduce diverse side chains.[2]
Therapeutic Applications and Mechanisms of Action
Phenylquinolines have shown significant promise in several therapeutic areas, with distinct mechanisms of action.
Anticancer Activity
A major focus of phenylquinoline research has been in oncology, where they have demonstrated efficacy through multiple mechanisms.
Certain phenylquinoline derivatives have been identified as potent stabilizers of G-quadruplex (G4) structures.[3] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.[3] Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and can also modulate the expression of key oncogenes like c-MYC.[3]
Another avenue of anticancer activity for phenylquinolines is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, phenylquinoline derivatives can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [bibbase.org]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Role of Oxycinchophen in Purine Metabolism: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycinchophen, a derivative of cinchophen, was historically employed as an antirheumatic and antigout agent. Its therapeutic application in gout suggested a potential interaction with the purine metabolism pathway, a critical process in the synthesis and degradation of purines, culminating in the production of uric acid. Dysregulation of this pathway is a hallmark of hyperuricemia and gout. This technical guide delves into the available scientific literature to elucidate the molecular targets of this compound, with a specific focus on its role in purine metabolism. While historical use points towards a mechanism related to uric acid level modulation, contemporary evidence suggests its primary interactions may lie outside the canonical purine synthesis and degradation enzymes. This paper will provide a comprehensive overview of the purine metabolism pathway, the historical context of this compound's use, its established molecular interactions, and a critical assessment of its purported effects on purine metabolism, thereby clarifying its pharmacological profile for the scientific community.
The Purine Metabolism Pathway: A Cornerstone of Cellular Function and a Target for Gout Therapy
Purine metabolism is a fundamental biochemical pathway responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential components of nucleic acids, energy carriers (ATP, GTP), and signaling molecules. The pathway can be broadly divided into three main parts: the de novo synthesis pathway, the salvage pathway, and the catabolic pathway.
-
De Novo Synthesis: This pathway synthesizes purine nucleotides from simpler precursors, such as amino acids, bicarbonate, and formate. A key intermediate in this pathway is inosine monophosphate (IMP), which can be subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). A rate-limiting enzyme in the synthesis of GMP from IMP is inosine monophosphate dehydrogenase (IMPDH) .
-
Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids back into nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player in this process, converting hypoxanthine and guanine to IMP and GMP, respectively.
-
Catabolic Pathway: This pathway degrades purine nucleotides to uric acid for excretion. A pivotal enzyme in this pathway is xanthine oxidase , which catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2][3]
Given their central role in uric acid production, xanthine oxidase and IMPDH are major therapeutic targets for the management of gout and other conditions associated with disordered purine metabolism.
This compound: Historical Application in Gout and Its Pharmacological Profile
This compound was introduced for the treatment of gout and rheumatic conditions in the early 20th century.[4][5] Its use was predicated on its ability to lower serum uric acid levels. However, its clinical application was eventually abandoned due to severe hepatotoxicity.[4][6][7]
While historical literature and some databases refer to this compound as a "uricosuric" agent, indicating that it promotes the excretion of uric acid in the urine, detailed molecular studies on its mechanism of action are scarce.[8] Uricosuric drugs typically act on urate transporters in the proximal tubules of the kidneys.[9][10][11] Key transporters involved in urate reabsorption and secretion include URAT1 (urate transporter 1), GLUT9 (glucose transporter 9), and ABCG2 (ATP-binding cassette super-family G member 2).[10][11][12] Inhibition of reabsorptive transporters like URAT1 leads to increased uric acid in the urine and lower levels in the blood.
Crucially, a thorough review of the scientific literature reveals a lack of substantial evidence that this compound directly inhibits key enzymes of the purine metabolism pathway such as xanthine oxidase or IMPDH. In fact, some drug databases categorize it under "Preparations with no effect on uric acid metabolism," which contradicts its historical use but highlights the ambiguity surrounding its precise mechanism.[13]
The most concretely identified molecular target for this compound is dihydroorotate dehydrogenase (quinone) , an enzyme involved in the de novo synthesis of pyrimidines , not purines. This finding further distances this compound's primary mechanism of action from direct intervention in the purine metabolism pathway.
The following table summarizes the known pharmacological properties of this compound:
| Property | Description |
| Drug Class | Antirheumatic, Antigout (historical), Uricosuric (proposed) |
| Chemical Class | Phenylquinoline |
| Primary Use (historical) | Gout, Rheumatic diseases[4][5] |
| Established Molecular Target | Dihydroorotate dehydrogenase (quinone) (in pyrimidine synthesis) |
| Proposed Mechanism in Gout | Uricosuric agent (increases renal excretion of uric acid)[8] |
| Adverse Effects | Severe hepatotoxicity[4][6][7] |
| Current Status | Obsolete due to toxicity |
Methodologies for Assessing Purine Metabolism Enzyme Inhibition
While no specific experimental protocols for this compound's effect on purine metabolism enzymes are available due to the lack of research in this area, a standard method for screening inhibitors of a key enzyme in this pathway, xanthine oxidase, is the spectrophotometric assay.
Protocol: In Vitro Xanthine Oxidase Inhibitory Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.
-
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and a solution of xanthine.
-
Add the test compound at various concentrations to the cuvettes. A control cuvette with solvent only and a positive control with allopurinol should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding a solution of xanthine oxidase to the cuvette.
-
Immediately start monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing Purine Metabolism and Uricosuric Action
To provide a clear visual context, the following diagrams illustrate the purine metabolism pathway and the mechanism of uricosuric agents.
Caption: The Purine Metabolism Pathway highlighting key enzymes.
Caption: Proposed mechanism of uricosuric agents in the kidney.
Conclusion
While this compound was historically utilized in the management of gout, a condition intrinsically linked to purine metabolism, there is a notable absence of scientific evidence to support its action through the direct inhibition of key purine synthesis or catabolism enzymes like IMPDH or xanthine oxidase. The available, albeit limited, information suggests that this compound's therapeutic effect in gout was likely due to a uricosuric mechanism, promoting the renal excretion of uric acid. Its only well-documented molecular target, dihydroorotate dehydrogenase, is involved in pyrimidine, not purine, synthesis. The severe hepatotoxicity associated with this compound ultimately led to its discontinuation in clinical practice. For modern drug development efforts targeting hyperuricemia and gout, the focus remains on well-characterized molecular targets within the purine metabolism pathway, such as xanthine oxidase, and on urate transporters in the kidney, with a strong emphasis on safety and specificity.
References
- 1. ClinPGx [clinpgx.org]
- 2. History of Treatments Used to Treat Gout and Hyperuricemia – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. acpjournals.org [acpjournals.org]
- 6. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 8. Uricosuric - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urate Transporters in the Kidney: What Clinicians Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
Oxycinchophen: A Review of Early Clinical & Toxicological Data
Disclaimer: This document provides a summary of available historical data on oxycinchophen. Formal early clinical trial data, as understood in modern pharmaceutical development, is not publicly available for this compound. This compound was withdrawn from the market due to significant safety concerns, primarily severe hepatotoxicity.
Introduction
This compound, a derivative of cinchophen, was historically used for the treatment of gout and as an analgesic. Cinchophen, first synthesized in 1887 and introduced into therapy in 1908, was recognized for its ability to increase the excretion of uric acid.[1] However, reports of severe and often fatal liver damage associated with its use began to emerge in the 1920s, leading to the eventual withdrawal of both cinchophen and its derivatives, including this compound, from the market. This whitepaper synthesizes the limited available information regarding the early use and toxicological profile of this compound, with a focus on presenting the data in a structured format for researchers and drug development professionals.
Quantitative Data Summary
Due to the historical context of this compound's use, structured clinical trial data with detailed quantitative outcomes are not available. The following table summarizes qualitative and semi-quantitative data extracted from historical case reports and reviews on cinchophen and its derivatives.
| Parameter | Observation | Source |
| Indication | Gout, Arthritis, Analgesia | [1] |
| Therapeutic Action | Promotes the excretion of uric acid | [1] |
| Adverse Events | Toxic hepatitis, Jaundice, Acute yellow atrophy of the liver, Skin rashes, Gastrointestinal upset | [1][2] |
| Reported Outcomes | Multiple fatalities reported due to toxic jaundice and liver atrophy | [1][2] |
Experimental Protocols
Detailed experimental protocols from early evaluations of this compound are not documented in the available literature. The primary "data" comes from case reports of patients who were administered the drug for therapeutic purposes.
Proposed Mechanism of Toxicity
The precise signaling pathways of this compound-induced hepatotoxicity have not been fully elucidated. However, the mechanism is believed to be similar to that of other drugs causing idiosyncratic drug-induced liver injury (DILI). The prevailing hypotheses, based on general DILI mechanisms, involve metabolic activation and immune-mediated responses.
A proposed general pathway for cinchophen-induced liver injury is illustrated below. It is important to note that this is a generalized representation of DILI and not a pathway specifically validated for this compound.
Caption: Proposed general mechanism of cinchophen-induced hepatotoxicity.
Conclusion
The history of this compound serves as a critical case study in drug-induced toxicity. The absence of rigorous early clinical trial data and the subsequent emergence of severe adverse events highlight the importance of modern, structured drug development processes. While the specific molecular mechanisms of this compound toxicity remain to be fully defined, the available historical evidence strongly points to a profile of severe, idiosyncratic hepatotoxicity, likely mediated by metabolic activation and subsequent immune responses. Future research in drug-induced liver injury may further clarify the pathways involved in the toxicity of cinchophen and its derivatives.
References
Methodological & Application
Application Notes and Protocols for Inducing Experimental Hyperuricemia in Mice Using Oxycinchophen (Potassium Oxonate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing hyperuricemia in mice using oxycinchophen, a potent uricase inhibitor. This model is crucial for studying the pathophysiology of hyperuricemia and gout, as well as for the preclinical evaluation of novel therapeutic agents.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout, kidney disease, and cardiovascular complications.[1] In humans and higher primates, the absence of a functional uricase enzyme, which metabolizes uric acid into the more soluble allantoin, contributes to a predisposition for hyperuricemia.[2] Rodents, however, possess active uricase, resulting in low basal levels of serum uric acid.[3]
To overcome this physiological difference and establish a relevant animal model, uricase inhibitors like this compound (potassium oxonate) are employed.[2][4] Potassium oxonate competitively inhibits uricase, leading to an accumulation of uric acid and subsequent hyperuricemia.[2][4] This model can be further enhanced by co-administration of a purine precursor, such as adenine or hypoxanthine, to increase the substrate for uric acid production.[5][6]
Mechanism of Action
The induction of hyperuricemia using potassium oxonate, with or without a purine load, triggers a cascade of pathological events that mimic human hyperuricemia and its complications.
Uric Acid Metabolism and Transport
-
Uricase Inhibition: Potassium oxonate directly inhibits the hepatic enzyme uricase, preventing the breakdown of uric acid into allantoin. This is the primary mechanism for elevating serum uric acid levels in rodents.[2][4]
-
Increased Uric Acid Production: Co-administration of purine precursors like adenine or hypoxanthine provides excess substrate for the enzyme xanthine oxidase (XOD), leading to increased production of uric acid.[6][7]
-
Altered Renal Urate Transport: Hyperuricemia induces changes in the expression of key renal urate transporters. The expression of reabsorptive transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) is often increased, while the expression of secretory transporters OAT1 (Organic Anion Transporter 1) and ABCG2 (ATP-binding cassette subfamily G member 2) is decreased.[8][9][10] This imbalance further contributes to the retention of uric acid.
Inflammatory Pathways
Elevated uric acid levels can trigger inflammatory responses, particularly in the kidneys.
-
NLRP3 Inflammasome Activation: Uric acid crystals can act as a danger signal, activating the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal cells.[6][8]
-
Cytokine Production: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their active forms.[6][8] Increased levels of other pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) are also observed.[5][8]
Experimental Protocols
Several protocols have been successfully employed to induce hyperuricemia in mice. The choice of protocol may depend on the desired severity and duration of hyperuricemia.
Protocol 1: Potassium Oxonate-Induced Hyperuricemia
This protocol induces a moderate and acute hyperuricemia.
Materials:
-
Potassium Oxonate (this compound)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium - CMC-Na)
-
Male C57BL/6J mice (or other suitable strain)
-
Gavage needles
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).[8]
-
Administer potassium oxonate to the mice via oral gavage daily for 7 consecutive days.[8]
-
A control group should receive the vehicle alone.
-
Monitor the health of the animals daily.
-
Collect blood samples at designated time points (e.g., day 7) for serum uric acid analysis.
Protocol 2: Potassium Oxonate and Adenine-Induced Hyperuricemia and Nephropathy
This protocol induces a more severe and stable hyperuricemia, often leading to kidney injury.
Materials:
-
Potassium Oxonate
-
Adenine
-
Vehicle (e.g., 0.5% CMC-Na)
-
Male C57BL/6J mice
-
Gavage needles
Procedure:
-
Acclimatize mice as described in Protocol 1.
-
Prepare a mixture of adenine and potassium oxonate in the vehicle. A commonly used dosage is 100 mg/kg adenine and 500 mg/kg potassium oxonate.[5]
-
Administer the mixture via oral gavage daily for a period of 1 to 3 weeks.[5][11]
-
A control group should receive the vehicle alone.
-
Monitor animal health, body weight, food, and water intake.
-
Collect blood and urine samples weekly for analysis of serum uric acid, creatinine, and blood urea nitrogen (BUN).[5]
-
At the end of the study, kidneys can be harvested for histological and molecular analysis.[5]
Protocol 3: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia
This protocol offers a rapid induction of hyperuricemia.
Materials:
-
Potassium Oxonate
-
Hypoxanthine
-
Vehicle (e.g., 0.9% physiological saline for intraperitoneal injection, 0.5% CMC-Na for oral gavage)
-
Male KM mice (or other suitable strain)
-
Gavage needles and syringes for injection
Procedure:
-
Acclimatize mice as previously described.
-
A model can be established by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 300 mg/kg) and oral gavage of hypoxanthine (e.g., 300 mg/kg) daily for 7 days.[6]
-
Administer hypoxanthine 1 hour before the potassium oxonate injection.[6]
-
The control group should receive the corresponding vehicles.
-
Monitor animals and collect samples as described in the previous protocols.
Data Presentation
The following tables summarize representative quantitative data from studies using these models.
Table 1: Serum Biomarkers in Potassium Oxonate and Adenine-Induced Hyperuricemic Mice
| Group | Serum Uric Acid (μmol/L) | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |
| Control | ~50 - 150 | ~15 - 30 | ~5 - 10 |
| PO + Adenine | > 200 | Significantly Increased | Significantly Increased |
Data are generalized from multiple sources.[5][11] PO: Potassium Oxonate.
Table 2: Changes in Renal Urate Transporter and Inflammatory Cytokine Expression
| Molecule | Change in Hyperuricemic Model |
| Urate Transporters | |
| URAT1 | Upregulated[8][9] |
| GLUT9 | Upregulated[8][9] |
| OAT1 | Downregulated[9][10] |
| ABCG2 | Downregulated[9][11] |
| Inflammatory Cytokines | |
| IL-1β | Upregulated[5][8] |
| TNF-α | Upregulated[5][8] |
| IL-6 | Upregulated[8] |
| Inflammasome Components | |
| NLRP3 | Upregulated[6][8] |
| Caspase-1 | Activated[6] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced hyperuricemia and inflammation.
Caption: General experimental workflow for inducing hyperuricemia in mice.
References
- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 5. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and uric acid lowering effects of Euodiae fructus on hyperuricemia and gout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of treating hyperuricemia in rats and mice with traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Note: Quantification of Oxycinchophen using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific HPLC-MS/MS protocol for the quantification of oxycinchophen in biological matrices. This compound, a derivative of cinchophen, is a molecule of interest in pharmaceutical research. The described method utilizes a robust sample preparation procedure, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in positive ion mode. This protocol provides the necessary parameters for accurate and precise quantification of this compound for research and drug development applications.
Introduction
This compound, chemically known as 3-hydroxy-2-phenylquinoline-4-carboxylic acid, has a molecular formula of C16H11NO3 and a molecular weight of 265.26 g/mol [1][2]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using HPLC-MS/MS.
Experimental Protocol
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from plasma or serum samples.
Materials:
-
Oasis MAX SPE cartridges
-
Methanol (HPLC grade)
-
5% Metaphosphoric acid in 10% methanol
-
0.2% Formic acid in water (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar quinoline carboxylic acid or a stable isotope-labeled this compound)
Procedure:
-
To 200 µL of plasma/serum sample, add 20 µL of internal standard solution.
-
Add 400 µL of 5% metaphosphoric acid in 10% methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.2% formic acid in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC Conditions
Chromatographic separation is achieved using a C18 reverse-phase column.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound and a Potential Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 266.07 | 222.08 | 0.1 | 30 | 25 |
| Internal Standard | TBD | TBD | TBD | TBD | TBD |
| To be determined based on the selected internal standard. |
The precursor ion for this compound ([M+H]+) is m/z 266.07. A plausible product ion resulting from the loss of CO2 (44 Da) from the carboxylic acid group would be m/z 222.08. These values should be optimized during method development.
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | |||
| MQC | 50 | |||
| HQC | 800 |
Experimental Workflow Diagram
References
Application Notes and Protocols for Histopathological Staining of Oxycinchophen-Induced Liver Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycinchophen, a derivative of cinchophen, was historically used for the treatment of gout. However, its use was largely discontinued due to a significant risk of severe hepatotoxicity. Understanding the histopathological changes associated with this compound-induced liver injury is crucial for toxicological studies and for the broader understanding of drug-induced liver injury (DILI). These application notes provide a comprehensive overview of the staining protocols and analytical methods used to characterize liver damage caused by compounds like this compound. The primary patterns of injury associated with cinchophen and its derivatives include hepatocellular necrosis and cholestatic hepatitis.[1][2]
Key Histopathological Features in DILI
Evaluation of a liver biopsy in suspected DILI involves a systematic assessment of various features. The most common histological patterns in DILI are acute and chronic hepatitis, acute and chronic cholestasis, and cholestatic hepatitis.[3][4] Key observations include:
-
Inflammation: Infiltration of inflammatory cells (e.g., lymphocytes, eosinophils) in the portal tracts and lobules.
-
Hepatocyte Injury: Swelling (ballooning degeneration), apoptosis (acidophil bodies), and necrosis (cell death). Necrosis can be zonal (e.g., centrilobular) or widespread.
-
Cholestasis: Accumulation of bile in hepatocytes and canaliculi, often visible as yellow-green pigment. This can be associated with bile duct injury.[5][6][7]
-
Fibrosis: Deposition of collagen and other extracellular matrix proteins, indicating chronic injury and repair. This can be assessed with specific stains.
-
Steatosis: Accumulation of fat droplets within hepatocytes (micro- or macrovesicular).
Experimental Workflow for Histopathological Analysis
The following diagram outlines the typical workflow for the histopathological assessment of liver tissue in a research setting.
References
- 1. acpjournals.org [acpjournals.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug-Induced Liver Injury: The Hepatic Pathologist’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Hepatocytes Treated with Oxycinchophen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycinchophen, a derivative of cinchophen, belongs to the quinoline class of compounds. While specific data on this compound-induced hepatotoxicity is limited, cinchophen is a well-documented hepatotoxin known to cause idiosyncratic drug-induced liver injury (DILI). This document provides a comprehensive guide for investigating the effects of this compound on gene expression in hepatocytes. The protocols and data presented herein are based on established methodologies for studying DILI and the known effects of related quinoline compounds. The quantitative data provided is representative and intended for illustrative purposes to guide experimental design and data analysis.
Data Presentation: Representative Gene Expression Changes
The following tables summarize potential gene expression changes in hepatocytes following treatment with this compound, based on general mechanisms of idiosyncratic drug-induced liver injury, which often involve mitochondrial stress, endoplasmic reticulum (ER) stress, and inflammation.
Table 1: qRT-PCR Analysis of Key Genes Involved in Hepatotoxicity
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |
| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | 3.5 |
| GSTA1 | Glutathione S-Transferase Alpha 1 | Detoxification | -2.8 |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | ER stress, apoptosis | 4.2 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | 2.5 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -1.8 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | 5.1 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 4.7 |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB pathway | -3.0 |
Table 2: Representative RNA-Sequencing Data of Significantly Dysregulated Pathways
| Pathway Name | Representative Genes | Regulation | p-value |
| NRF2-mediated Oxidative Stress Response | HMOX1, NQO1, GCLM | Upregulated | <0.01 |
| Endoplasmic Reticulum Stress | DDIT3, HSPA5, XBP1 | Upregulated | <0.01 |
| Apoptosis Signaling | BAX, BCL2, CASP3 | Upregulated | <0.01 |
| NF-κB Signaling Pathway | TNF, IL6, RELA | Upregulated | <0.05 |
| Bile Acid Metabolism | CYP7A1, SLC10A1 | Downregulated | <0.05 |
| Mitochondrial Function | NDUFA1, SDHB, UQCRFS1 | Downregulated | <0.05 |
Experimental Protocols
Protocol 1: Primary Human Hepatocyte Culture and Treatment
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells/well in Williams' E Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1 µM dexamethasone, and 1% insulin-transferrin-selenium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow cells to attach and form a monolayer for 24-48 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).
-
The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Replace the medium of the hepatocyte cultures with the medium containing this compound or vehicle control (0.1% DMSO).
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Protocol 2: RNA Isolation and Quantification
-
Cell Lysis:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
-
RNA Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
-
RNA Precipitation:
-
Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
-
RNA Resuspension:
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Normalize the expression of the target genes to the reference gene.
-
Protocol 4: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality total RNA (RNA Integrity Number > 8) using a stranded mRNA library preparation kit according to the manufacturer's instructions.
-
This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as HTSeq or Salmon.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Conduct pathway enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify significantly affected biological pathways.
-
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Postulated NF-κB signaling pathway activation.
Application of Oxycinchophen in High-Throughput Screening Assays for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycinchophen, a derivative of the quinoline class of compounds, has been historically recognized for its antirheumatic and anti-inflammatory properties. While its clinical use has been limited due to safety concerns, its chemical scaffold remains of interest in the exploration of novel anti-inflammatory agents. High-throughput screening (HTS) offers a powerful platform to evaluate large libraries of compounds, including quinoline derivatives like this compound, for their potential to modulate key inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays targeting key mediators of inflammation, particularly the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action and Rationale for HTS
The primary anti-inflammatory mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]
Given that this compound belongs to a class of compounds known to possess anti-inflammatory properties, it is a relevant candidate for screening in HTS assays designed to identify inhibitors of the COX-2 pathway.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the central role of COX-2 in the production of pro-inflammatory prostaglandins.
Caption: Arachidonic Acid Cascade and the inhibitory action of this compound on COX-2.
High-Throughput Screening Protocol: Fluorometric COX-2 Inhibitor Assay
This protocol describes a fluorometric HTS assay to screen for inhibitors of COX-2. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.
I. Materials and Reagents
-
Enzyme: Human recombinant COX-2
-
Substrate: Arachidonic Acid
-
Fluorogenic Probe: e.g., Ampliflu Red or a similar peroxidase substrate
-
Cofactor: Hematin
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib)
-
Test Compound: this compound (dissolved in DMSO)
-
Plates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorometric plate reader with excitation/emission wavelengths appropriate for the chosen probe (e.g., ~535 nm Ex / ~587 nm Em for Ampliflu Red)
II. Experimental Workflow
The following diagram outlines the experimental workflow for the COX-2 inhibitor HTS assay.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing Oxycinchophen in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxycinchophen in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: For long-term stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can be stored at -20°C for up to three months. To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended starting concentration of this compound for cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment (cytotoxicity assay) to determine the appropriate concentration range for your specific cell line. This will help identify a concentration that elicits the desired biological effect without causing excessive cell death.
Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A3: The frequency of media changes depends on the metabolic rate of your specific cell line and the stability of this compound under your experimental conditions. A general recommendation for long-term cultures is to perform a 50% media change every 2-3 days. This helps to replenish nutrients and remove metabolic waste products. However, due to the lack of specific data on the degradation rate of this compound in cell culture media, it is crucial to replenish the compound at each media change to maintain a consistent concentration. For critical long-term experiments, it is advisable to empirically determine the stability of this compound under your specific conditions (see the Experimental Protocols section).
Q4: I am observing a decrease in the effect of this compound over time. What could be the cause?
A4: A diminishing effect of this compound in long-term experiments can be attributed to several factors:
-
Compound Degradation: this compound may degrade in the aqueous environment of the cell culture medium, especially at 37°C.
-
Cellular Metabolism: The cells themselves may metabolize the compound, reducing its effective concentration.
-
Development of Cellular Resistance: Prolonged exposure to a compound can sometimes lead to the selection of a resistant cell population.
To address this, ensure you are replenishing the compound with each media change. If the issue persists, consider increasing the frequency of media changes or re-evaluating the optimal compound concentration.
Q5: What are the potential signaling pathways affected by this compound?
A5: this compound has been utilized in studies investigating the antagonism of P-selectin and the inhibition of dihydroorotate dehydrogenase (DHODH). These represent two potential signaling pathways that may be modulated by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding this compound stock solution to the media. | The final concentration of the organic solvent (e.g., DMSO) is too high. The solubility of this compound in the aqueous media is exceeded. | Ensure the final concentration of the organic solvent in the cell culture media is low (typically ≤ 0.1% v/v) to avoid solvent toxicity. Gently warm the media to 37°C and vortex or sonicate briefly to aid dissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| High levels of cell death observed shortly after adding this compound. | The concentration of this compound is too high for the specific cell line. The cells are sensitive to the organic solvent used for the stock solution. | Perform a thorough dose-response experiment to determine the IC50 value and select a non-toxic working concentration. Include a vehicle control (media with the same final concentration of the organic solvent without this compound) in your experiments to assess solvent toxicity. |
| Inconsistent results between experiments. | Variability in stock solution preparation. Inconsistent timing of media and compound replenishment. Cell passage number and confluency differences. | Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Adhere to a strict schedule for media changes and compound addition. Use cells within a consistent range of passage numbers and seed at a similar confluency for each experiment. |
| Cells are growing slowly or appear stressed, even at low this compound concentrations. | Long-term exposure to the compound, even at sub-lethal doses, may induce cellular stress. The compound may be affecting essential cellular metabolic pathways over time. | Closely monitor cell morphology and proliferation rates. Consider using a lower concentration of this compound or reducing the duration of the experiment if possible. Ensure the cell culture medium is adequately supplemented with essential nutrients. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Visualizations
Signaling Pathways
Technical Support Center: Understanding and Assessing Off-Target Effects of Small Molecules – A Case Study of Oxycinchophen
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and evaluating off-target effects of small molecules, using the historical drug oxycinchophen (also known as cinchophen) as a case study for severe toxicity. Due to its significant off-target effects, this compound is no longer in clinical use. This guide will focus on the lessons learned from its toxicity profile and provide general strategies for assessing off-target liabilities in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was it used for?
This compound, a derivative of cinchophen, belongs to the class of phenylquinolines.[1] It was historically used as an anti-inflammatory and uricosuric agent for the treatment of gout and rheumatoid arthritis.[2]
Q2: What are the primary off-target effects of this compound observed in vivo?
The most significant and severe off-target effect of this compound is hepatotoxicity, or chemical and drug-induced liver injury (DILI).[2] This can manifest as acute hepatitis and, in severe cases, lead to fatal hepatic necrosis.[2]
Q3: Why is this compound no longer used?
This compound was withdrawn from the market due to its high incidence of severe liver toxicity.[2] The risk of life-threatening liver damage far outweighed its therapeutic benefits.
Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?
The exact mechanism is not fully elucidated, but it is believed to be caused by either a hypersensitivity reaction or a metabolic idiosyncrasy. The resulting liver damage is characterized by hepatic necrosis, with histological features similar to those seen with other drugs known for hepatotoxicity.[2]
Q5: How can we assess the potential for hepatotoxicity of a new drug candidate in vivo?
Preclinical in vivo studies in animal models are crucial. Key assessments include:
-
Monitoring liver function: Regularly measuring serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin and alkaline phosphatase.
-
Histopathological analysis: Microscopic examination of liver tissue from treated animals to identify signs of cellular damage, inflammation, and necrosis.
-
Dose-response studies: Determining the dose at which toxic effects appear and establishing a therapeutic window.
Troubleshooting Guide: Assessing Off-Target Effects in Preclinical Studies
This guide provides general troubleshooting advice for researchers encountering potential off-target effects in in vivo studies of new chemical entities.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or severe morbidity in animal studies. | The compound may have significant off-target toxicity affecting vital organs. | - Conduct a thorough literature search on the compound class for known toxicities.- Perform a comprehensive histopathological analysis of all major organs from the affected animals.- Run in vitro safety pharmacology assays to screen for off-target activities (e.g., hERG channel binding, receptor binding panels). |
| Elevated liver enzymes (ALT, AST) in treated animals. | Potential for drug-induced liver injury (DILI), as seen with this compound. | - Confirm the findings with a larger group of animals.- Perform detailed histopathology of the liver.- Investigate the metabolic profile of the drug to identify potentially reactive metabolites.- Consider using in vitro models like primary hepatocytes to study the mechanism of toxicity. |
| Inconsistent results between in vitro efficacy and in vivo outcomes. | Off-target effects in vivo may be confounding the expected therapeutic effect. | - Evaluate the pharmacokinetic profile of the compound. High exposure could lead to off-target engagement.- Perform unbiased genome-wide methods to identify potential off-target binding sites if the target is a protein.[3]- Consider alternative animal models that may have different susceptibility to the off-target effects. |
| Observed phenotype does not match the known function of the intended target. | The compound may have a different primary mechanism of action in vivo or potent off-target effects. | - Utilize in silico prediction tools to identify potential off-target interactions based on the compound's structure.[3]- Employ chemoproteomics approaches to identify the full spectrum of protein targets in a relevant biological system. |
Experimental Protocols
Protocol 1: General Assessment of Drug-Induced Liver Injury (DILI) in Rodent Models
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and multiple dose groups (low, medium, high).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect blood samples at baseline and at various time points post-dosing (e.g., 24h, 48h, 7 days).
-
-
Biochemical Analysis: Centrifuge blood to collect serum. Analyze serum for levels of ALT, AST, total bilirubin, and alkaline phosphatase.
-
Necropsy and Histopathology:
-
At the end of the study, euthanize the animals and perform a gross examination of the liver.
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, steatosis, and other abnormalities.
-
-
Data Analysis: Compare the biochemical and histopathological data between the treated and vehicle control groups.
Visualizing Workflows and Pathways
Workflow for Investigating Off-Target Effects
References
Technical Support Center: Oxycinchophen Animal Models of Gout
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oxycinchophen (or its functionally equivalent uricase inhibitor, potassium oxonate) to induce animal models of gout and hyperuricemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound/potassium oxonate in inducing hyperuricemia?
A1: In most mammals, the enzyme uricase breaks down uric acid into the more soluble compound allantoin. Humans lack a functional uricase gene, which is a primary reason for higher baseline serum uric acid levels. This compound and its salt, potassium oxonate, act as competitive inhibitors of uricase.[1][2] By blocking this enzyme in animals like mice and rats, these compounds prevent the degradation of uric acid, causing it to accumulate in the blood and leading to hyperuricemia, which mimics the human condition.[3][4]
Q2: Why is a purine source like hypoxanthine or yeast extract often co-administered?
A2: While inhibiting uricase is key, providing an excess of purine precursors ensures a robust and sustained production of uric acid. Hypoxanthine is a direct precursor to xanthine, which is then converted to uric acid by the enzyme xanthine oxidase.[2][5] Yeast extract is rich in purines and can also be used to increase the substrate for uric acid production.[6][7] This combination of blocking uric acid breakdown and increasing its synthesis leads to a more stable and pronounced hyperuricemic state.[8]
Q3: What are the key differences between acute and chronic models of hyperuricemia?
A3: Acute models are typically induced over a short period, often with a single or a few consecutive daily doses of a uricase inhibitor and a purine source.[2][7] These models are useful for studying the immediate effects of hyperuricemia and for rapid screening of uric acid-lowering drugs. Chronic models involve longer-term administration, spanning several weeks to months, and may incorporate other factors like a high-fat diet to more closely mimic the slow progression of human gout, including the development of joint damage and tophi.[9]
Q4: Which animal species is more suitable, rats or mice?
A4: Both rats and mice are commonly used.[3] The choice often depends on the specific research question, cost, and handling considerations. Mice are smaller, requiring less compound, and have a wide range of available genetic strains.[10] Rats are larger, which can be advantageous for surgical procedures and collecting larger blood samples. Some studies suggest that certain rat strains may develop more consistent hyperuricemia.[11]
Troubleshooting Guide
Issue 1: High variability in serum uric acid (SUA) levels between animals in the same group.
-
Question: My SUA levels are highly variable, even within my control hyperuricemic group. What could be the cause?
-
Answer: High variability is a common challenge in these models.[6] Several factors can contribute:
-
Inconsistent Dosing: Ensure precise and consistent administration of this compound/potassium oxonate and the purine source. For oral gavage, variability in stomach content can affect absorption. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into subcutaneous fat or an organ.
-
Dietary Purines: Standard rodent chow can have variable purine content. Using a purified, defined-nutrient diet can help standardize purine intake across all animals.
-
Circadian Rhythm: Uric acid levels can fluctuate throughout the day. Blood collection should be performed at the same time for all animals to minimize this source of variation.
-
Animal Strain and Sex: Different strains of mice and rats can have different metabolic responses. It is also important to use animals of the same sex, as hormonal differences can influence purine metabolism.
-
Stress: Animal stress can influence various metabolic parameters. Ensure proper acclimatization and handling to minimize stress.
-
Issue 2: Failure to achieve a significant increase in serum uric acid.
-
Question: I'm not seeing a significant elevation in SUA levels compared to my vehicle control group. What should I check?
-
Answer: This can be due to several factors related to the induction agents and protocol:
-
Dosage: The doses of the uricase inhibitor and purine source may be too low for the specific animal strain and species you are using. Consult literature for validated dose ranges. For instance, a combination of 300 mg/kg potassium oxonate and 300 mg/kg hypoxanthine for 7 days has been shown to be effective in mice.[5]
-
Compound Stability: Ensure that your compounds are properly stored and that the solutions or suspensions are prepared fresh daily, as they can degrade. Potassium oxonate, for example, should be suspended in a vehicle like 0.5% sodium carboxymethylcellulose (CMC-Na).[5]
-
Administration Route: Intraperitoneal injection of the uricase inhibitor is often more reliable than oral gavage in producing consistent hyperuricemia.[7]
-
Timing of Measurement: The peak of hyperuricemia can be transient. Blood samples should be collected at the optimal time point after the final dose, which is often 1-3 hours post-administration in acute models.[12]
-
Issue 3: Signs of excessive toxicity or mortality in the animals.
-
Question: My animals are showing signs of severe distress or high mortality rates. What could be wrong?
-
Answer: While the goal is to induce hyperuricemia, excessive levels can lead to severe kidney damage and toxicity.
-
High Doses: The doses of the inducing agents may be too high. This can lead to acute kidney injury, characterized by sharp increases in serum creatinine and BUN.[6] Consider reducing the dosage or the duration of the treatment.
-
Renal Damage: The combination of high uric acid and certain inducing agents like adenine can be nephrotoxic.[7] If significant renal damage is not a desired part of your model, consider using a protocol without adenine.
-
Animal Health Status: Ensure that the animals are healthy and free from underlying conditions before starting the experiment.
-
Data Presentation: Quantitative Outcomes
The following tables summarize typical serum uric acid (SUA) levels achieved in different rat and mouse models of hyperuricemia.
Table 1: Serum Uric Acid Levels in a Rat Model of Acute Hyperuricemia (Data synthesized from a study using varying doses of hypoxanthine (HX) and oxonic acid potassium salt (OAPS))[12]
| Treatment Group (Dose in mg/kg) | Time Point | Serum Uric Acid (μmol/L) (Mean ± SD) |
| Control | 3 h | 86 ± 10 |
| HX (500) + OAPS (100) | 3 h | 781 ± 167 |
| Control | 9 h | 75 ± 16 |
| HX (500) + OAPS (100) | 9 h | 627 ± 291 |
| Control | 12 h | 80 ± 15 |
| HX (500) + OAPS (100) | 12 h | 366 ± 196 |
Table 2: Serum Uric Acid Levels in a Mouse Model of Hyperuricemia (Data synthesized from a study using potassium oxonate (PO) and adenine)[13]
| Treatment Group | Day of Study | Serum Uric Acid (μmol/L) (Mean ± SD) |
| Normal Control | Day 7 | ~60 ± 10 |
| Model (PO + Adenine) | Day 7 | ~180 ± 25 |
| Benzbromarone Treated | Day 7 | ~110 ± 15 |
Experimental Protocols
Protocol 1: Acute Hyperuricemia Model in Mice This protocol is adapted from methodologies that use potassium oxonate (PO) and hypoxanthine (HX).[5]
-
Animals: Male Kunming mice (or another suitable strain), 8-10 weeks old.
-
Acclimatization: House the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Reagent Preparation:
-
Prepare a suspension of potassium oxonate (PO) in 0.5% sodium carboxymethylcellulose (CMC-Na) at a concentration of 30 mg/mL.
-
Prepare a suspension of hypoxanthine (HX) in 0.5% CMC-Na at a concentration of 30 mg/mL.
-
Prepare fresh suspensions daily.
-
-
Induction Procedure:
-
For 7 consecutive days, administer treatments as follows:
-
Hyperuricemic Model Group: Administer hypoxanthine (300 mg/kg) by oral gavage. One hour later, administer potassium oxonate (300 mg/kg) by intraperitoneal injection.
-
Normal Control Group: Administer the vehicle (0.5% CMC-Na) following the same volume and route schedule.
-
Treatment Groups: Administer the test compound at the desired dose, typically 30-60 minutes before or after the induction agents, depending on the experimental design.
-
-
Sample Collection:
-
On the 8th day, 1-2 hours after the final administration of PO, collect blood via cardiac puncture or another approved method under anesthesia.
-
Separate serum by centrifugation and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available kits.
-
Protocol 2: Chronic Gouty Arthritis Model in Mice This protocol is a conceptual synthesis based on newer models aiming to replicate chronic features of gout.[9]
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Diet: Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) two weeks prior to induction and maintain throughout the study.
-
Reagent Preparation:
-
Prepare a sterile suspension of potassium oxonate (PO) in saline at a concentration of 15 mg/mL.
-
Prepare a sterile 0.1% solution of acetic acid in saline.
-
-
Induction Procedure (Duration: up to 4 months):
-
Daily: Administer potassium oxonate (150 mg/kg) via intraperitoneal injection.
-
Weekly: Inject 20 µL of 0.1% acetic acid into the right hind paw to create a mildly acidic local environment, which may facilitate MSU crystal formation.
-
Control Group: Administer saline injections and maintain on the high-fat diet.
-
-
Monitoring and Assessment:
-
Weekly: Measure paw volume/thickness using a plethysmometer or digital calipers to assess edema.
-
Bi-weekly: Assess arthritis severity using a clinical scoring system (e.g., 0-4 scale for redness, swelling).
-
Monthly: Collect blood for serum uric acid analysis.
-
-
Terminal Analysis:
-
At the end of the study, euthanize animals and collect hind paws for histopathological analysis (H&E staining for inflammation, synovial hyperplasia) and imaging (micro-CT for bone erosion).
-
Gomori's methenamine silver stain can be used to visualize MSU crystal deposits in tissue sections.[9]
-
Visualizations: Signaling Pathways
Purine Metabolism and Uric Acid Production
The following diagram illustrates the metabolic pathway leading to the formation of uric acid from purines. Uricase inhibitors like this compound/potassium oxonate block the final step of uric acid degradation in most animals.
Caption: Pathway of uric acid synthesis and the inhibitory action of this compound.
MSU Crystal-Induced NLRP3 Inflammasome Activation
This diagram shows the signaling cascade initiated by monosodium urate (MSU) crystals in immune cells, leading to the production of the pro-inflammatory cytokine IL-1β, a key mediator in acute gout attacks.
Caption: MSU crystals trigger inflammation via the NLRP3 inflammasome pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 9. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uricase-deficient rats with similarly stable serum uric acid to human’s are sensitive model animals for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt [cjpt.magtechjournal.com]
- 13. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine [mdpi.com]
Technical Support Center: Optimizing Dosage for Reproducible Hepatotoxicity with Oxycinchophen
Disclaimer: Direct experimental data on inducing reproducible hepatotoxicity with oxycinchophen is limited in publicly available scientific literature. The following guidance is based on information available for its parent compound, cinchophen, and established principles of drug-induced liver injury (DILI) research. Researchers should exercise caution and conduct thorough dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: We are unable to find a standard, validated protocol for inducing hepatotoxicity with this compound in our animal models. Where can we find one?
A1: Currently, there is no widely published, standardized protocol specifically for this compound-induced hepatotoxicity in preclinical models. Much of the available data pertains to clinical case reports of its parent compound, cinchophen, and is historical.[1][2][3] Researchers will likely need to develop and validate an in-house protocol. This guide provides a starting point for such a development process, based on general principles of DILI models.[4][5][6][7][8]
Q2: What is the likely mechanism of this compound-induced hepatotoxicity?
A2: The precise mechanism for this compound is not well-elucidated. However, based on its parent compound, cinchophen, and general mechanisms of idiosyncratic DILI, it is hypothesized to involve the formation of reactive metabolites, leading to cellular stress.[9][10] Key events may include oxidative stress, mitochondrial dysfunction, and the initiation of pro-death signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[11][12] An immune-mediated component, where drug-protein adducts act as neoantigens, is also a plausible mechanism.[10][13]
Q3: We are observing high variability in liver injury between our experimental animals. What could be the cause?
A3: High variability is a common challenge in DILI models, particularly with compounds suspected of causing idiosyncratic reactions.[11] Factors contributing to variability can include genetic differences between animals, variations in gut microbiota, diet, and the specific formulation and administration of the compound. For instance, differences in cytochrome P450 enzyme activity can alter the rate of reactive metabolite formation.[4] See the Troubleshooting Guide for strategies to mitigate variability.
Q4: What are the expected biochemical and histological markers of hepatotoxicity for this compound?
A4: Expected biochemical markers include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histologically, you might observe centrilobular necrosis, inflammatory cell infiltration, and potentially signs of cholestasis, depending on the specific mechanism.[4]
Hypothetical Experimental Protocol for this compound-Induced Hepatotoxicity in Rodents
This protocol is a template and requires optimization for your specific research goals and animal model.
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used in hepatotoxicity studies.[5][14]
-
Sex: Female animals may show different sensitivity. Consider using both sexes initially or choosing one based on preliminary data.
-
Age/Weight: Use animals of a consistent age and weight (e.g., 8-10 weeks old, 200-250g for rats).
2. This compound Preparation and Dosing:
-
Vehicle: Selection is critical. A non-toxic vehicle such as corn oil, olive oil, or a 0.5% methylcellulose solution is recommended. Test the vehicle alone to ensure it does not cause liver injury.
-
Dosage: Based on historical human data for cinchophen (approx. 300 mg/day), a starting point for dose-finding in rodents could be in the range of 50-200 mg/kg. A dose-escalation study is essential.
-
Route of Administration: Oral gavage is a common and clinically relevant route.[5] Intraperitoneal injection can also be used but may have different pharmacokinetic and toxicity profiles.[4]
-
Frequency and Duration: Consider both acute (single high dose) and sub-chronic (daily dosing for 7-28 days) models to investigate different aspects of hepatotoxicity.
3. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound
-
Group 3: Mid-dose this compound
-
Group 4: High-dose this compound
-
(Optional) Group 5: Positive control (e.g., acetaminophen 300 mg/kg)
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur).
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) for biochemical analysis at baseline and selected time points post-dosing.
-
Necropsy: At the end of the study, euthanize animals and collect liver tissue for histopathological analysis and other molecular assays.
4. Endpoint Analysis:
-
Biochemistry: Measure serum ALT and AST levels.
-
Histopathology: Formalin-fix and paraffin-embed liver tissue. Stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and steatosis.
-
Molecular Analysis (Optional): Analyze liver tissue for markers of oxidative stress (e.g., malondialdehyde), apoptosis (e.g., caspase-3 activity), and gene expression changes related to stress response pathways.
Quantitative Data Summary
The following table is based on historical clinical data for the parent compound, cinchophen, and is provided for context. It is not direct experimental data from animal models.
| Compound | Species | Dosage | Duration | Observed Hepatotoxic Effects |
| Cinchophen | Human | ~300 mg/day | 3-4 months | Acute hepatitis, severe hepatic failure |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant liver injury observed | - Insufficient dose- Inappropriate vehicle or poor bioavailability- Animal strain is resistant- Short duration of exposure | - Conduct a dose-escalation study to find the maximally tolerated dose.- Try a different vehicle (e.g., oil-based vs. aqueous suspension).- Consider a different, more susceptible rodent strain.- Extend the duration of the study (e.g., from 7 to 28 days). |
| High inter-animal variability | - Inconsistent dosing technique- Genetic variability within the animal colony- Differences in food intake (affects drug metabolism)- Underlying subclinical infections | - Ensure all technicians are proficient in the chosen administration route.- Use animals from a single, reputable supplier.- Consider fasting animals overnight before dosing to standardize metabolic state.- Maintain a high standard of animal husbandry and monitor for any signs of illness. |
| High mortality in high-dose groups | - Dose is too high, causing acute systemic toxicity rather than specific hepatotoxicity | - Reduce the highest dose in your study.- Implement a staggered dosing schedule to allow for adaptation.- Monitor animals more frequently for early signs of distress. |
| Contradictory results with literature | - Different animal strain, sex, or age- Purity and formulation of the this compound used- Different experimental conditions (e.g., diet, housing) | - Carefully document all experimental parameters.- Obtain a certificate of analysis for the test compound.- Acknowledge these differences when interpreting and reporting your findings. |
Visualizations
Signaling Pathway for Potential this compound-Induced Hepatotoxicity
Caption: Hypothesized signaling pathway for this compound hepatotoxicity.
Experimental Workflow for Developing a Hepatotoxicity Model
Caption: Workflow for establishing a reproducible hepatotoxicity model.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. acpjournals.org [acpjournals.org]
- 3. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ideal Experimental Rat Models for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogenesis of Idiosyncratic Drug-Induced Liver Injury and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in oxycinchophen assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxycinchophen assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a quinoline derivative that has been investigated for its anti-inflammatory and uricosuric properties. Accurate quantification is crucial for pharmacokinetic studies, dose-response assessments, and toxicity evaluations to ensure the safety and efficacy of potential therapeutic applications.
Q2: What are the common analytical methods for this compound quantification?
The most common analytical methods for the quantification of this compound and related quinoline derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods offer a balance of sensitivity, specificity, and accessibility for most research laboratories.
Q3: What are the critical factors to consider when developing an this compound assay?
Key factors include the choice of analytical method, sample preparation, selection of appropriate solvents and mobile phases, pH of the solutions, and the stability of this compound under experimental conditions. Method validation according to ICH guidelines is essential to ensure reliable and reproducible results.
Troubleshooting Guides
Inconsistent Results in HPLC-UV Assays
Q4: My retention times for this compound are shifting between injections. What could be the cause?
Inconsistent retention times in HPLC are a common issue that can be attributed to several factors:
-
Mobile Phase Composition: Inadequate mixing or changes in the solvent ratio can lead to retention time drift. Ensure the mobile phase is thoroughly mixed and degassed.
-
Column Temperature: Fluctuations in column temperature can affect retention. The use of a column oven is highly recommended to maintain a stable temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate.
-
Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times. Ensure the column is fully equilibrated with the mobile phase before each injection.
Q5: I am observing peak tailing or fronting for my this compound peak. How can I resolve this?
Peak asymmetry can compromise the accuracy of quantification. Here are potential causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing peak tailing. Using a highly deactivated column or adding a competing base to the mobile phase can mitigate this.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Reversing and flushing the column or replacing it may be necessary.
Q6: The baseline of my chromatogram is noisy or drifting. What should I do?
A stable baseline is essential for accurate peak integration. Common causes of baseline issues include:
-
Contaminated Mobile Phase: Impurities in the solvents or microbial growth can cause a noisy or drifting baseline. Use high-purity solvents and prepare fresh mobile phase daily.
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to baseline problems. Clean the flow cell according to the manufacturer's instructions and check the lamp's energy output.
-
Air Bubbles: Air bubbles in the pump or detector will cause baseline spikes. Ensure the mobile phase is properly degassed and purge the system if necessary.
Inaccurate Results in UV-Vis Spectrophotometric Assays
Q7: The absorbance readings for my this compound standards are not linear. What could be the issue?
A non-linear standard curve can lead to inaccurate quantification. Consider the following:
-
Concentration Range: The linear range of an assay is finite. If your higher concentration standards are deviating from linearity, they may be outside the dynamic range of the instrument or the assay chemistry. Prepare a more diluted set of standards.
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity. Carefully prepare fresh standards.
-
Interference: Contaminants in the solvent or cuvettes can absorb at the same wavelength as this compound, affecting the readings. Use high-purity solvents and clean cuvettes thoroughly.
Q8: I am getting poor reproducibility between replicate measurements. What are the likely causes?
Poor reproducibility can stem from several sources:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples and reagents will lead to variability. Ensure your pipettes are calibrated and use proper pipetting technique.
-
Sample Evaporation: If working with small volumes in open containers (like 96-well plates), evaporation can concentrate the samples over time. Use plate seals to minimize evaporation.
-
Temperature Fluctuations: The rate of color development in some assays can be temperature-dependent. Ensure all samples and reagents are at the same temperature and incubate them in a temperature-controlled environment.
-
Cuvette Contamination: Any residue or fingerprints on the cuvette can interfere with the light path. Clean and handle cuvettes with care, touching only the frosted sides.
Data Presentation
The following tables present example data for a validated HPLC-UV method for the analysis of a quinoline derivative, which can be used as a reference for expected performance in an this compound assay.
Table 1: Example Linearity Data for a Quinoline Derivative HPLC-UV Assay
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 5.2 |
| 5 | 25.8 |
| 10 | 51.5 |
| 25 | 128.1 |
| 50 | 254.9 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Example Precision and Accuracy Data for a Quinoline Derivative HPLC-UV Assay
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 5.05 ± 0.12 | 2.38 | 101.0 |
| 25 | 24.88 ± 0.45 | 1.81 | 99.5 |
| 50 | 50.32 ± 0.78 | 1.55 | 100.6 |
Table 3: Example Stability Data for a Quinoline Derivative in Solution (Autosampler at 4°C)
| Time (hours) | Concentration (µg/mL) | % of Initial Concentration |
| 0 | 25.1 | 100.0 |
| 6 | 24.9 | 99.2 |
| 12 | 25.0 | 99.6 |
| 24 | 24.7 | 98.4 |
Experimental Protocols
HPLC-UV Method for Quantification of this compound
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 40:60 (v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound (typically in the range of 230-350 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (from a biological matrix):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Colorimetric Assay for this compound (Conceptual)
This is a conceptual protocol for a potential colorimetric assay. Development and validation would be required.
-
Principle: This assay could be based on the reaction of the quinoline ring of this compound with a chromogenic reagent in an acidic medium to produce a colored product.
-
Reagents:
-
This compound standards.
-
Chromogenic reagent (e.g., a diazonium salt).
-
Acidic buffer (e.g., citrate buffer, pH 4.0).
-
Quenching solution.
-
-
Procedure:
-
Pipette 50 µL of standards and samples into the wells of a 96-well plate.
-
Add 100 µL of the chromogenic reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of the quenching solution to stop the reaction.
-
Read the absorbance at the wavelength of maximum absorbance of the colored product using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Potential signaling pathway for drug-induced liver injury.
Technical Support Center: Identifying and Minimizing Impurities in Oxycinchophen Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxycinchophen. The content is structured to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound? A1: this compound, also known as 3-hydroxy-2-phenylcinchoninic acid, is typically synthesized via the Doebner reaction.[1][2][3] This is a three-component condensation reaction involving aniline, benzaldehyde, and pyruvic acid, usually conducted in a solvent like ethanol under reflux conditions.[1]
Q2: What are the primary categories of impurities I might encounter in this compound synthesis? A2: Impurities in this compound synthesis can be classified into three main groups:
-
Organic Impurities: These include unreacted starting materials, reaction intermediates, by-products from side reactions, and degradation products.
-
Inorganic Impurities: These may arise from reagents, catalysts, or the reaction vessel itself.
-
Residual Solvents: These are solvents used during the synthesis or purification stages that have not been fully removed from the final product.
Q3: Why am I observing a low yield in my this compound synthesis? A3: Low yields in the Doebner synthesis of this compound can stem from several factors. The reaction is known to sometimes produce low yields.[4][5] Potential causes include the decomposition of pyruvic acid at high temperatures and the formation of various by-products through side reactions.[4][5] Optimizing reaction conditions and the purification process is crucial for improving the yield.
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in my final product? A4: A comprehensive approach to impurity profiling typically involves a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying impurities.[6] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are highly effective.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.
| Problem Encountered | Potential Cause | Recommended Solution |
| An unexpected peak appears in the HPLC chromatogram of my purified product. | This indicates the presence of a process-related impurity or a degradation product. | 1. Utilize LC-MS to determine the molecular weight of the unknown impurity. 2. Based on the molecular weight and the Doebner reaction mechanism, postulate potential structures (refer to Table 1). 3. If the impurity is present in a sufficient quantity, isolate it (e.g., via preparative HPLC) and perform NMR spectroscopy for structural confirmation. 4. Optimize the reaction conditions (e.g., temperature, reactant ratios, reaction time) to minimize the formation of this impurity. 5. Refine the purification method, for instance, by trying a different recrystallization solvent or employing column chromatography. |
| My final this compound product is discolored. | The color may be due to the presence of colored by-products, which can form from the oxidation of reactants or intermediates, or from polymerization reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure the starting materials, particularly aniline and benzaldehyde, are of high purity, as trace contaminants can lead to colored impurities. 3. Control the reaction temperature, as excessive heat can promote the formation of polymeric tars. 4. Consider treating the crude product with activated charcoal during the recrystallization process to adsorb colored impurities. |
| I am experiencing inconsistent and low yields. | This can be due to variability in the quality of starting materials or suboptimal reaction conditions. | 1. Verify the purity of all reactants before use. 2. Systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be valuable to identify the optimal temperature, concentration, and reaction time. 3. Control the rate of addition of pyruvic acid. A slow, dropwise addition to the heated mixture of aniline and benzaldehyde can suppress its thermal decomposition and reduce the formation of by-products.[4][5] |
| GC-MS analysis indicates the presence of residual solvent. | This is typically due to inadequate drying of the final product. | 1. Dry the purified this compound under vacuum at a suitable temperature for an extended period. 2. Select a recrystallization solvent that allows for good crystal formation and is easily removed under vacuum. |
Data Presentation
The following table summarizes potential impurities that may arise during the synthesis of this compound, based on the reactants and the Doebner reaction mechanism.
Table 1: Potential Impurities in this compound Synthesis
| Potential Impurity | Potential Source/Formation | Molecular Weight ( g/mol ) | Recommended Analytical Technique(s) |
| Aniline | Unreacted starting material | 93.13 | HPLC, GC-MS |
| Benzaldehyde | Unreacted starting material | 106.12 | HPLC, GC-MS |
| Pyruvic acid | Unreacted starting material | 88.06 | HPLC, LC-MS |
| Benzylidene-aniline | Reaction intermediate (Schiff base) from the condensation of aniline and benzaldehyde. | 181.24 | HPLC, LC-MS |
| 2-Oxo-4-phenyl-3-butenoic acid | By-product from the aldol condensation of benzaldehyde and pyruvic acid. | 176.17 | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Doebner Reaction
-
In a round-bottom flask fitted with a reflux condenser, dissolve aniline (1.0 eq.) and benzaldehyde (1.0 eq.) in absolute ethanol.
-
Heat the mixture to reflux.
-
In a separate flask, dissolve pyruvic acid (1.1 eq.) in absolute ethanol.
-
Add the pyruvic acid solution dropwise to the refluxing mixture over a period of approximately one hour.
-
Maintain the reflux for an additional 3 to 4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold ethanol to remove soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
-
Dry the purified this compound under vacuum.
Protocol 2: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector set at appropriate wavelengths (e.g., 254 nm and 320 nm) to detect both the main compound and potential impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical troubleshooting approach for this compound synthesis optimization.
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 7. researchgate.net [researchgate.net]
Addressing high background noise in oxycinchophen fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise and other common issues encountered during oxycinchophen fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
Q2: What are the primary causes of high background noise in fluorescence assays?
A2: High background noise in fluorescence assays can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from biological materials such as cells, proteins (like NADH and flavins), and culture media components (like phenol red and serum).[1][2][3]
-
Non-specific Binding: The fluorescent probe (this compound) or other labeled reagents binding to surfaces or molecules other than the intended target.[4]
-
Reagent and Buffer Contamination: Fluorescent impurities in solvents, buffers, or assay reagents.
-
Instrumental Noise: Electronic noise from the detector (e.g., photomultiplier tube) and stray light within the instrument.[5]
-
Well-to-Well Crosstalk: Signal from a highly fluorescent well "leaking" into adjacent wells.
Q3: How can I minimize autofluorescence from my biological samples?
A3: To minimize autofluorescence, consider the following strategies:
-
Use a Low-Autofluorescence Medium: If working with live cells, switch to a phenol red-free and serum-free (or low-serum) medium for the final assay steps.[3][6]
-
Optimize Fixation: If fixation is required, use paraformaldehyde instead of glutaraldehyde, and keep fixation times to a minimum. Aldehyde-based fixatives can generate fluorescent products.[1][7]
-
Wavelength Selection: Use fluorophores that excite and emit at longer wavelengths (red or far-red) where cellular autofluorescence is typically lower.[3][8]
-
Background Subtraction: Measure the fluorescence of a control sample that has not been treated with the fluorescent probe and subtract this value from your experimental samples.[9]
Q4: What are best practices for preparing and handling this compound solutions?
A4: Proper handling of this compound is crucial for reproducible results.
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent before diluting it into your assay buffer. Aggregates can cause light scattering and increase background.
-
Concentration Optimization: Titrate the concentration of this compound to find the optimal balance between signal intensity and background noise. Excessive concentrations can lead to high, non-specific background.[9]
-
Storage: Store stock solutions protected from light to prevent photobleaching.
Troubleshooting Guides
Issue 1: High Background Fluorescence in All Wells (Including Blanks)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Assay Buffer or Reagents | Prepare fresh buffers using high-purity water and reagents. Test each component individually for fluorescence. | Reduction in background signal in blank wells. |
| Autofluorescent Microplates | Use black, opaque microplates designed for fluorescence assays to minimize background and well-to-well crosstalk. | Lower background and improved signal-to-noise ratio. |
| High Detector Gain/Voltage | Reduce the gain or voltage setting on the plate reader. | Decreased background signal, though signal from the sample will also decrease. Optimize for the best signal-to-background ratio. |
| Incorrect Filter Set or Wavelengths | Verify that the excitation and emission filters or monochromator settings match the optimal wavelengths for this compound. | Maximized specific signal and minimized background. |
Issue 2: High Background in Sample Wells but Not in Blanks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular or Sample Autofluorescence | Include an "unlabeled" control (cells/sample without this compound) to quantify the level of autofluorescence. Use a low-autofluorescence medium for the assay. | Accurate measurement of sample-specific background, allowing for proper background subtraction. |
| Non-specific Binding of this compound | - Optimize washing steps to remove unbound probe.[4][9]- Include a blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer.[4]- Reduce the concentration of this compound.[9] | Lower background signal in sample wells and improved specificity. |
| Precipitation of this compound | Visually inspect wells for any precipitate. Ensure the final concentration of any organic solvent used to dissolve this compound is compatible with your aqueous assay buffer. | Clear solutions in wells and reduced light scattering. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths for this compound
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a Working Solution: Dilute the stock solution to a final concentration of 10 µM in the assay buffer (e.g., PBS, pH 7.4).
-
Excitation Scan: a. Set the emission wavelength of a scanning spectrofluorometer to an estimated value (e.g., 475 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). c. Identify the wavelength that gives the maximum fluorescence intensity. This is the optimal excitation wavelength.
-
Emission Scan: a. Set the excitation wavelength to the optimum determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The wavelength at the peak of the fluorescence emission is the optimal emission wavelength.
Protocol 2: General Workflow for an this compound-Based Fluorescence Assay
Caption: General workflow for a typical this compound fluorescence assay.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for High Background Noise
Caption: Decision tree for troubleshooting high background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. fufaton.com [fufaton.com]
- 3. This compound [en.wikipedia-on-ipfs.org]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Building Blocks for Pharmaceuticals (1363) [myskinrecipes.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. home.chem.knu.ua [home.chem.knu.ua]
- 8. This compound | C16H11NO3 | CID 10239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]
Validation & Comparative
A Tale of Two Uricosurics: A Comparative Guide to Benzbromarone and the Historical Oxycinchophen in Urate Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia treatment, the inhibition of renal urate transport is a cornerstone of therapy. This guide provides a detailed comparison of two uricosuric agents: benzbromarone, a potent and well-characterized inhibitor of urate transporter 1 (URAT1), and oxycinchophen, a historical compound with a less defined legacy. While benzbromarone remains a subject of significant research and clinical interest, data on this compound is sparse, reflecting a bygone era of drug development. This comparison aims to provide a comprehensive overview based on available scientific literature, highlighting the evolution of our understanding of urate transport pharmacology.
Introduction to Urate Transport and its Pharmacological Inhibition
Hyperuricemia, characterized by elevated serum urate levels, is a key risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a pivotal role in maintaining urate homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] This reabsorption is primarily mediated by URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene.[1] Consequently, inhibition of URAT1 is a primary strategy for increasing uric acid excretion (uricosuria) and lowering serum urate levels. Other transporters involved in the complex interplay of urate handling in the kidney include Organic Anion Transporters (OAT1, OAT3, and OAT4) and the ATP-binding cassette transporter G2 (ABCG2), which are involved in both urate secretion and reabsorption.
Uricosuric drugs exert their effects by inhibiting these transport proteins, thereby promoting the net excretion of uric acid. This guide will delve into the mechanisms and available data for two such agents, benzbromarone and this compound.
Mechanism of Action and Inhibitory Profile
Benzbromarone: A Potent and Well-Characterized URAT1 Inhibitor
Benzbromarone is a highly potent inhibitor of URAT1.[2][3] Its mechanism of action has been extensively studied, with recent cryo-electron microscopy studies revealing the structural basis of its inhibitory activity.[2][4] Benzbromarone binds to the central cavity of URAT1, occupying the urate binding site and stabilizing the transporter in an inward-facing conformation. This effectively blocks the reabsorption of urate from the renal tubules back into the bloodstream.[2][4]
Beyond its primary target, benzbromarone also exhibits inhibitory activity against other transporters involved in urate homeostasis, albeit with lower potency compared to its effect on URAT1.
This compound: A Historical Perspective
This compound, chemically known as 3-hydroxy-2-phenylcinchoninic acid, is an older compound classified as an antirheumatic and uricosuric agent.[4][5] It belongs to the quinoline class of compounds.[5] Historical literature suggests its use in conditions like gout. However, detailed mechanistic studies comparable to those for benzbromarone are not available in the public domain. It is presumed to act by inhibiting renal urate reabsorption, but its specific molecular targets and binding kinetics have not been characterized with modern techniques. Concerns regarding its toxicity, a known issue with older cinchophen derivatives, likely led to a decline in its use and a lack of further investigation.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and benzbromarone is not feasible due to the lack of publicly available experimental data for this compound. The following table summarizes the available data for benzbromarone's inhibitory activity against key urate transporters.
| Transporter | Drug | IC50 (μM) | Species | Reference |
| URAT1 | Benzbromarone | 0.22 | Human | [2] |
| Benzbromarone | 0.425 | Humanized Rat | [3] | |
| OAT1 | Benzbromarone | Modest Inhibition | Human | |
| OAT3 | Benzbromarone | Modest Inhibition | Human | |
| ABCG2 | Benzbromarone | Modest Inhibition | Human |
Note: "Modest Inhibition" indicates that while some inhibitory effect has been reported, specific IC50 values are not consistently available or are significantly higher than for the primary target.
Experimental Protocols
The following is a representative experimental protocol for assessing the inhibitory activity of compounds on urate transport, based on methodologies used in studies of benzbromarone.
In Vitro Urate Transport Inhibition Assay
1. Cell Culture and Transporter Expression:
-
Human embryonic kidney (HEK293) cells are commonly used.
-
Cells are transiently or stably transfected with a plasmid encoding the human urate transporter of interest (e.g., hURAT1, hOAT1, hOAT3, hABCG2). A control group of cells is transfected with an empty vector.
-
Transfected cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Urate Uptake Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
The cells are then pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of the test compound (e.g., benzbromarone) or vehicle control (e.g., DMSO).
-
The uptake is initiated by adding the transport buffer containing [14C]-labeled uric acid and the test compound.
-
The uptake is allowed to proceed for a specified time (e.g., 5-15 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold transport buffer.
3. Measurement of Urate Uptake:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
4. Data Analysis:
-
The transporter-specific uptake is calculated by subtracting the uptake in cells transfected with the empty vector from the uptake in cells expressing the transporter.
-
The inhibitory effect of the compound is expressed as a percentage of the control (vehicle-treated) uptake.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
Renal Urate Transport Pathway and Inhibition
The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell and the inhibitory action of benzbromarone on URAT1.
Caption: Mechanism of renal urate transport and inhibition by benzbromarone.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a urate transport inhibitor.
Caption: Experimental workflow for determining the IC50 of a urate transport inhibitor.
Conclusion
This comparative guide highlights the significant disparity in the scientific understanding of this compound and benzbromarone. Benzbromarone stands as a well-documented, potent inhibitor of URAT1, with a clearly elucidated mechanism of action and a wealth of supporting experimental data. It continues to be a valuable tool for researchers and a reference compound in the development of new uricosuric agents.
In contrast, this compound is a historical compound for which there is a profound lack of modern pharmacological data. While it was likely used for its uricosuric properties, the absence of information on its specific molecular targets, potency, and safety profile makes it obsolete in the context of modern drug development. The evolution from compounds like this compound to well-characterized drugs like benzbromarone underscores the progress in our ability to design and evaluate targeted therapies for hyperuricemia and gout. For researchers and drug development professionals, the story of these two agents serves as a compelling example of the importance of rigorous mechanistic and quantitative studies in pharmacology.
References
Comparative Hepatotoxicity of Oxycinchophen and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for drug-induced liver injury (DILI) is a critical aspect of preclinical safety assessment. This guide provides a comparative overview of the hepatotoxicity associated with oxycinchophen and its structural analogues, drawing upon available experimental data and established principles of toxicology.
While direct comparative studies on the hepatotoxicity of this compound and a wide range of its analogues are not extensively available in recent literature, this guide synthesizes information on the parent compound, cinchophen, and discusses the structural modifications that could influence liver toxicity. The experimental protocols and potential signaling pathways detailed herein provide a framework for the preclinical evaluation of this class of compounds.
Quantitative Data on Hepatotoxicity
Due to a lack of recent, direct comparative studies, a comprehensive table of quantitative hepatotoxicity data for this compound and a series of its analogues cannot be compiled from the existing literature. Cinchophen, the parent compound of this compound, was withdrawn from the market due to severe hepatotoxicity, including cases of acute hepatitis and liver failure[1]. Research into its analogues has been limited since then.
For the purpose of guiding future research, the following table outlines the types of quantitative data that should be generated in a comparative hepatotoxicity study of this compound and its analogues.
| Compound | Cell Line/System | Time Point(s) | IC50 (µM) - Cell Viability | LDH Leakage (% of Control) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (% of Control) | Reactive Oxygen Species (ROS) Production (Fold Change) |
| This compound | HepG2 | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Primary Human Hepatocytes | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Analogue 1 | HepG2 | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Primary Human Hepatocytes | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Analogue 2 | HepG2 | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Primary Human Hepatocytes | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | |
| Cinchophen (Reference) | HepG2 | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Primary Human Hepatocytes | 24h, 48h | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a comparative hepatotoxicity assessment of this compound and its analogues.
Cell Culture
-
Cell Lines:
-
HepG2 cells: A human hepatoma cell line commonly used for initial toxicity screening.
-
Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.
-
-
Culture Conditions:
-
Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assays
-
Cell Viability Assay (MTT or a similar colorimetric assay):
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and its analogues for 24 and 48 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Lactate Dehydrogenase (LDH) Leakage Assay:
-
Seed and treat cells as described for the cell viability assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Express the results as a percentage of the positive control (cells treated with a lysis buffer).
-
Apoptosis Assay
-
Caspase-3/7 Activity Assay:
-
Seed cells in a 96-well plate and treat them with the test compounds.
-
After incubation, add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
-
Express the results as fold change relative to the vehicle-treated control.
-
Mechanistic Assays
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Seed cells in a 96-well black, clear-bottom plate and treat with the compounds.
-
After treatment, incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Seed cells and treat them with the test compounds.
-
After the treatment period, incubate the cells with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Mandatory Visualizations
Signaling Pathway for Potential this compound-Induced Hepatotoxicity
References
A Comparative Transcriptomic Guide to Drug-Induced Liver Injury: Acetaminophen vs. Oxycinchophen
A comparative transcriptomic analysis between oxycinchophen and acetaminophen toxicity is not currently feasible due to a lack of publicly available data on the transcriptomic effects of this compound. Extensive searches of scientific literature and toxicology databases have revealed no studies that have investigated the gene expression changes induced by this compound. Historical reports confirm that this compound, an antirheumatic agent, was withdrawn from the market due to severe hepatotoxicity, with case studies describing "toxic hepatitis" and "subacute yellow atrophy of the liver"[1][2][3]. However, these observations predate modern transcriptomic technologies, and as such, the molecular mechanisms underlying its toxicity at the gene-expression level remain uncharacterized.
In contrast, acetaminophen (APAP) is one of the most extensively studied hepatotoxins, with a wealth of transcriptomic data available. This guide will therefore provide a comprehensive overview of the transcriptomic analysis of acetaminophen toxicity as a valuable resource for researchers, scientists, and drug development professionals.
Transcriptomic Analysis of Acetaminophen-Induced Hepatotoxicity
Acetaminophen overdose is a leading cause of acute liver failure[4][5]. Transcriptomic studies have been instrumental in elucidating the molecular mechanisms of APAP-induced liver injury, identifying key pathways and potential biomarkers[4].
Mechanism of Acetaminophen Toxicity
At therapeutic doses, acetaminophen is safely metabolized in the liver. However, in an overdose situation, the primary metabolic pathways become saturated, leading to an increased metabolism by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[2][6][7]. NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose, hepatic GSH stores are depleted, allowing NAPQI to bind to cellular proteins, particularly mitochondrial proteins[6][8]. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death[8].
Key Signaling Pathways in Acetaminophen Toxicity
Several signaling pathways are critically involved in the pathophysiology of APAP-induced liver injury. Transcriptomic analyses have been pivotal in identifying the dysregulation of these pathways.
Quantitative Transcriptomic Data
Transcriptomic studies, typically using microarray or RNA sequencing, have identified a large number of differentially expressed genes (DEGs) in response to acetaminophen overdose. The following table summarizes representative gene expression changes observed in experimental models of APAP-induced liver injury.
| Time Point | Upregulated Genes | Downregulated Genes | Associated Pathways | Reference |
| Early (e.g., 6 hours) | Gsta1/2, Gstm1/2 (Glutathione S-transferases), Hmox1 (Heme oxygenase 1), Atf3 (Activating transcription factor 3) | Genes involved in fatty acid metabolism | Oxidative stress response, Nrf2 signaling | [9] |
| Mid (e.g., 24 hours) | Il6 (Interleukin 6), Tnf (Tumor necrosis factor), Ccl2 (Chemokine (C-C motif) ligand 2) | Genes involved in xenobiotic metabolism | Inflammatory response, cytokine signaling | [10] |
| Late (e.g., 48-72 hours) | Genes involved in cell cycle progression and proliferation (Ccnd1, Myc) | Genes related to mature hepatocyte function | Liver regeneration | [10] |
Experimental Protocols
The following provides a generalized experimental workflow for the transcriptomic analysis of acetaminophen toxicity.
In Vivo Mouse Model of Acetaminophen Hepatotoxicity
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (e.g., 300 mg/kg) dissolved in warm saline. Control animals receive saline only.
-
Sample Collection: At various time points (e.g., 6, 24, 48 hours) post-injection, mice are euthanized. Blood is collected for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) analysis to assess liver injury. A portion of the liver is snap-frozen in liquid nitrogen for RNA extraction, and another portion is fixed in formalin for histological analysis.
-
RNA Extraction and Sequencing: Total RNA is extracted from liver tissue using a commercial kit. RNA quality and quantity are assessed. RNA sequencing libraries are prepared and sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the mouse reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed between acetaminophen-treated and control groups at each time point. Pathway analysis and gene ontology enrichment analysis are conducted to identify significantly altered biological processes.
Conclusion
While a direct transcriptomic comparison between this compound and acetaminophen is not possible due to the absence of data for the former, the extensive research on acetaminophen provides a robust framework for understanding drug-induced liver injury at the molecular level. The transcriptomic signatures of acetaminophen toxicity, characterized by early responses to oxidative stress followed by inflammation and regeneration, offer valuable insights for the development of novel biomarkers and therapeutic interventions. Future research employing transcriptomics to investigate the toxicity of lesser-characterized drugs like this compound would be invaluable in expanding our knowledge of drug-induced hepatotoxicity.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. acpjournals.org [acpjournals.org]
- 3. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. This compound | C16H11NO3 | CID 10239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [en.wikipedia-on-ipfs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. GSRS [precision.fda.gov]
- 10. youtube.com [youtube.com]
Unraveling the Toxicological Profile of Oxycinchophen: An In Vitro and In Vivo Comparative Guide
A critical examination of oxycinchophen's safety profile reveals a significant gap in publicly available in vitro and in vivo toxicity data. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how such a toxicological comparison would be structured and the key experimental data required. Leveraging established methodologies for assessing drug-induced liver injury (DILI), we present a comprehensive overview of the requisite experimental protocols and data interpretation, using hypothetical data to illustrate the comparative analysis.
In Vitro Toxicity Profile: A Cellular Perspective
In vitro assays are crucial for the initial screening of a compound's toxicity, providing insights into its effects at the cellular and subcellular levels. These methods offer a controlled environment to investigate specific mechanisms of toxicity, such as cytotoxicity, mitochondrial dysfunction, and the formation of reactive metabolites.
Experimental Protocols for In Vitro Assessment:
Cell Viability Assays (e.g., MTT, LDH): Primary human hepatocytes or immortalized liver cell lines (e.g., HepG2, HepaRG) are cultured in 96-well plates. The cells are then exposed to a range of this compound concentrations for 24 to 48 hours. Cell viability is assessed by adding MTT reagent, which is converted to formazan by metabolically active cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The absorbance is measured spectrophotometrically to determine the concentration at which this compound reduces cell viability by 50% (IC50).
Mitochondrial Toxicity Assays: To assess the impact on mitochondrial function, cellular respiration and mitochondrial membrane potential are evaluated. Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer), oxygen consumption rates are measured in response to this compound. Fluorescent dyes such as JC-1 or TMRM are used to quantify changes in the mitochondrial membrane potential via flow cytometry or fluorescence microscopy.
Reactive Metabolite Formation: The potential of this compound to form reactive metabolites is investigated using liver microsomes. This compound is incubated with human liver microsomes in the presence of NADPH and trapping agents like glutathione (GSH). The formation of GSH adducts is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize reactive intermediates.
Hypothetical In Vitro Data for this compound:
| Assay Type | Endpoint | Hypothetical Result (this compound) | Interpretation |
| Cell Viability (HepG2) | IC50 (µM) | 75 | Moderate cytotoxicity in a human liver cell line. |
| Mitochondrial Function | ↓ O2 Consumption | Yes, at concentrations > 50 µM | Potential for mitochondrial impairment. |
| Reactive Metabolites | GSH Adducts | Detected | Indicates the formation of electrophilic intermediates that can damage cells. |
In Vivo Toxicity Profile: A Systemic Evaluation
In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacokinetics, metabolism, and potential for organ damage in a whole organism. These studies can reveal complex toxicological responses that are not apparent in vitro.
Experimental Protocols for In Vivot Assessment:
Acute Toxicity Study: Rodent models (e.g., mice or rats) are administered single, escalating doses of this compound via a relevant route (e.g., oral gavage). Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality. At the end of the study, blood is collected for clinical chemistry analysis (e.g., ALT, AST, bilirubin) to assess liver function, and major organs are harvested for histopathological examination.
Sub-chronic Toxicity Study: To evaluate the effects of repeated exposure, animals are administered daily doses of this compound for an extended period (e.g., 28 or 90 days). In addition to the endpoints measured in the acute study, this design allows for the assessment of cumulative toxicity and potential for chronic organ damage.
Hypothetical In Vivo Data for this compound:
| Study Type | Animal Model | Key Findings | Interpretation |
| Acute Toxicity | Rat | LD50 > 2000 mg/kg. Dose-dependent increases in ALT and AST at doses ≥ 500 mg/kg. | Low acute toxicity, but evidence of liver injury at higher doses. |
| Sub-chronic Toxicity | Mouse | Mild to moderate centrilobular necrosis and inflammation in the liver at doses ≥ 100 mg/kg/day. | Repeated exposure to this compound may lead to significant liver damage. |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in toxicity assessment, the following diagrams provide a visual representation.
Conclusion: A Complementary Approach to Safety Assessment
The comparison of in vitro and in vivo toxicity profiles is fundamental to a comprehensive understanding of a drug candidate's safety. While in vitro assays offer rapid, mechanistic insights, in vivo studies provide the context of a whole biological system. In the case of this compound, the absence of specific public data highlights the need for rigorous toxicological evaluation. The methodologies and illustrative data presented in this guide provide a roadmap for such an assessment, emphasizing the importance of a multi-faceted approach to ensure drug safety. Further research is imperative to definitively characterize the toxicological profile of this compound.
Safety Operating Guide
Personal protective equipment for handling Oxycinchophen
Essential Safety and Handling Guide for Oxycinchophen
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | To prevent skin contact. Glove compatibility with the specific chemical should be confirmed. |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. | To protect eyes from splashes or aerosols. |
| Face Protection | Face shield worn over safety glasses. | Recommended when there is a significant risk of splashing or explosion. |
| Body Protection | A laboratory coat (Nomex® or equivalent is recommended). | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust or aerosols. The type of respirator should be selected based on the potential exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including chemical-resistant gloves, when unpacking.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage container should be clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is donned correctly.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the EHS department.
-
Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Use an appropriate absorbent material for liquid spills or carefully sweep up solid material.
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
4. Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. If no specific instructions are available, you can follow the FDA guidelines for disposing of most medicines in your trash at home by removing the drug from its original container, mixing it with an unappealing substance such as dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then throwing the container in your trash.
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
Skin Contact:
-
Remove contaminated clothing.
-
Flush the affected skin with plenty of water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Visualizing the Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
